Fmoc-Met-Gly-OH
Description
Significance of Dipeptide Building Blocks in Peptide Synthesis Research
Dipeptide building blocks are employed as a strategic tool to mitigate these challenges. Their use offers several key advantages:
Overcoming Aggregation: Certain dipeptides, particularly pseudoproline and N,N-bis(2,4-dimethoxybenzyl) (Dmb) derivatives, act as structure-disrupting elements. sigmaaldrich.comglentham.com They introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures that cause aggregation. glentham.com This keeps the growing peptide chain solvated and accessible for subsequent reactions.
Reduced Side Reactions: In specific problematic sequences, such as Asp-Gly, using a dipeptide building block can prevent side reactions like aspartimide formation. cem.comnih.gov
While Fmoc-Met-Gly-OH is a standard dipeptide, its use aligns with the general principle of improving synthetic outcomes by incorporating pre-formed peptide fragments. Research has demonstrated the successful application of Fmoc-dipeptides, such as Fmoc-Gly-Gly-OH, in the synthesis of complex peptides and even as linkers in antibody-drug conjugates (ADCs). biosynth.comgoogle.com
Historical Context and Evolution of Fmoc-Based Methodologies
The chemical synthesis of peptides is a complex undertaking that requires the precise formation of amide bonds while preventing unwanted side reactions. sigmaaldrich.com This is achieved through the use of temporary protecting groups for the α-amino group of the amino acids. sigmaaldrich.com
The field was revolutionized by R. B. Merrifield's development of solid-phase peptide synthesis (SPPS) in the 1960s, a breakthrough that earned him the Nobel Prize. iris-biotech.demasterorganicchemistry.com The initial SPPS strategies predominantly used the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. fengchengroup.com However, this method had drawbacks, including the need for repetitive treatment with strong acids like trifluoroacetic acid (TFA) for deprotection and the use of hazardous hydrofluoric acid (HF) for the final cleavage from the resin. masterorganicchemistry.comfengchengroup.com
In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. iris-biotech.deglentham.com A key innovation of the Fmoc group was its lability under mild basic conditions, typically using piperidine (B6355638), which offered a chemically gentler alternative to the harsh acidic conditions of the Boc strategy. glentham.commedchemexpress.com
The adoption of Fmoc chemistry into SPPS in the late 1970s led to the development of the Fmoc/tBu strategy. iris-biotech.de This methodology gained widespread acceptance and, by the mid-1990s, had become the predominant method used in peptide synthesis laboratories. glentham.com The milder conditions were a significant advantage, proving more compatible with sensitive or modified peptides, such as those containing phosphorylation or glycosylation. nih.gov The ease of automation, facilitated by the ability to monitor the Fmoc deprotection step via UV spectroscopy, further cemented its status as the leading SPPS methodology. nih.gov
Strategic Positioning of this compound within the Fmoc/tBu Orthogonal Protection Strategy
The success of modern peptide synthesis hinges on the concept of "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. sigmaaldrich.com The Fmoc/tBu strategy is the quintessential example of an orthogonal system in SPPS. chemicalbook.comapexbt.com
The strategy is defined by two key components:
The Temporary Nα-Protecting Group: The Fmoc group is used to protect the alpha-amine of the incoming amino acid. It is stable to acidic conditions but is selectively removed at each cycle of the synthesis using a mild base, commonly a solution of 20% piperidine in a solvent like dimethylformamide (DMF). iris-biotech.desigmaaldrich.comapexbt.com
The Permanent Side-Chain Protecting Groups: Reactive amino acid side chains (e.g., the carboxyl group of Aspartic acid or the hydroxyl group of Serine) are protected by acid-labile groups, most commonly the tert-butyl (tBu) group or the trityl (Trt) group. medchemexpress.comsigmaaldrich.com These groups are stable to the basic conditions used for Fmoc removal.
This compound is strategically designed to integrate seamlessly into this workflow. The N-terminus of the dipeptide is protected by the base-labile Fmoc group, while its C-terminal carboxyl group is free to be activated and coupled to the free amine of the peptide chain growing on the solid support. The methionine side chain is typically left unprotected as it is relatively stable under standard SPPS conditions, although it can be susceptible to oxidation.
The use of this compound allows the chemist to add two residues in one step, following the standard Fmoc-SPPS cycle: coupling of the dipeptide, washing away excess reagents, and then removal of the Fmoc group with piperidine to prepare for the addition of the next amino acid. The side-chain protecting groups on other residues in the peptide remain intact until the very end of the synthesis, when they are removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.comapexbt.com This orthogonal approach ensures precise control over the peptide assembly process, which is fundamental to synthesizing high-purity peptides. adventchembio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQIQAXTFVIOD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Theoretical Investigations of Fmoc Met Gly Oh Chemistry
Reaction Mechanism Elucidation in Peptide Bond Formation involving Fmoc-Met-Gly-OH
The core of peptide synthesis is the formation of an amide (peptide) bond between two amino acid residues. When using this compound as a building block, the objective is to couple its C-terminal glycine (B1666218) residue to the free N-terminal amine of a resin-bound peptide chain or another amino acid ester. This process is not spontaneous and requires the activation of the carboxylic acid group of the glycine residue to make it susceptible to nucleophilic attack. embrapa.br
The general mechanism proceeds in two main steps:
Activation of the Carboxyl Group : The carboxylic acid of the glycine in this compound is converted into a more reactive species. This is typically achieved by using coupling reagents that form an activated intermediate. Common methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. embrapa.br Alternatively, aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP are widely used. embrapa.brsigmaaldrich.com These reagents react with the carboxyl group to form a highly reactive acyl-isourea (with carbodiimides) or an OBt/OAt active ester, which is readily susceptible to nucleophilic attack. embrapa.brnih.gov
Nucleophilic Attack and Peptide Bond Formation : The free amine group of the N-terminal residue of the growing peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the glycine in the this compound intermediate. embrapa.br A tetrahedral intermediate is formed, which then collapses, eliminating the activating group (e.g., HOBt and a urea (B33335) byproduct if DCC/HOBt is used) and forming the new, stable peptide bond. embrapa.br This results in the elongation of the peptide chain by the Met-Gly dipeptide unit, with the Fmoc group still protecting the N-terminus of the newly added methionine.
Understanding Fmoc Deprotection Kinetics and Byproduct Formation
After the this compound dipeptide has been successfully coupled to the peptide chain, the N-terminal Fmoc group on the methionine must be removed to allow for the next coupling step. This deprotection is a critical stage where both reaction speed and the minimization of side reactions are paramount.
The removal of the Fmoc group is typically accomplished using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgrsc.org The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgscholaris.ca First, the piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system. embrapa.brresearchgate.net This generates a carbanion, which is stabilized by the aromatic system. This initial proton abstraction is the rate-determining step. rsc.org Subsequently, a rapid β-elimination occurs, leading to the cleavage of the C-O bond and the formation of carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). embrapa.brrsc.org The liberated amine on the peptide is then protonated. embrapa.br
The DBF byproduct is quickly trapped by the excess piperidine in the deprotection solution to form a stable and UV-active DBF-piperidine adduct. wikipedia.orgactivotec.com The formation of this adduct is advantageous as it prevents the reactive DBF from participating in side reactions with the newly deprotected amine or other nucleophilic sites on the peptide. activotec.com The strong UV absorbance of the adduct (around 301 nm) is also widely used to monitor the progress of the deprotection reaction in real-time. researchgate.net
Kinetics of Deprotection
The rate of Fmoc removal is generally rapid but can be influenced by the specific amino acid sequence and the deprotection reagents used. While specific kinetic data for this compound is not extensively published, studies on similar Fmoc-amino acids provide a reliable framework. The half-life (t½) of the Fmoc group in a standard 20% piperidine/DMF solution is typically on the order of seconds. rsc.org
Table 1: Comparative Kinetics of Various Fmoc-Deprotection Reagents
Byproduct and Side-Reaction Formation
While the deprotection process is generally efficient, several side reactions can occur:
Diketopiperazine (DKP) Formation : When deprotecting a dipeptide attached to a resin, especially one with a flexible C-terminal residue like glycine, there is a risk of intramolecular cyclization. The newly deprotected N-terminal amine of methionine can attack the ester linkage connecting the glycine to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. acs.orgresearchgate.net This is a terminating side reaction that results in significant yield loss. Using sterically hindered resins like 2-chlorotrityl chloride resin can help suppress this reaction. acs.org
Methionine Oxidation and Alkylation : The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167), Met(O), and acid-catalyzed S-alkylation (e.g., tert-butylation) during the final trifluoroacetic acid (TFA) cleavage step. acs.org While less common during the basic conditions of Fmoc deprotection, trace impurities or oxidative degradation of solvents can still pose a risk. These modifications can be problematic as they alter the properties of the final peptide. acs.org
Computational Chemistry and Molecular Modeling for this compound Interactions
Computational methods provide powerful insights into the chemical behavior of molecules like this compound at an atomic level, complementing experimental findings. Quantum mechanics and molecular dynamics simulations can elucidate reaction pathways and conformational preferences that are difficult to observe directly. csic.es
Table 2: Overview of Computational Approaches in Peptide Chemistry
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to model chemical reactions with high accuracy. nih.govhilarispublisher.com These approaches can be applied to understand the intricate details of both peptide bond formation and Fmoc deprotection involving this compound.
For peptide bond formation, QM calculations can map the potential energy surface (PES) of the reaction. mdpi.com This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. mdpi.comhilarispublisher.com By modeling the interaction between an activated this compound intermediate and an incoming amine, researchers can analyze bond-making and bond-breaking processes, the role of catalysts or additives like HOBt, and the stability of intermediates. nih.govmdpi.com Studies on model systems have shown that such calculations can clarify whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov
Similarly, the E1cB deprotection mechanism can be investigated using QM. Calculations can determine the acidity of the C9-proton of the fluorene (B118485) ring, the stability of the resulting carbanion, and the energy barrier for the subsequent elimination step. These theoretical studies provide a fundamental understanding of why certain bases are more effective than others and how the solvent environment influences the reaction rate. nih.gov
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can reveal its conformational dynamics and aggregation behavior in different environments, such as in DMF during synthesis. nih.gov
A key feature of Fmoc-protected peptides is the large, hydrophobic fluorenyl group. MD simulations on various Fmoc-dipeptides have consistently shown a strong tendency for these molecules to self-assemble in solution. rsc.orgnih.gov This aggregation is primarily driven by π–π stacking interactions between the aromatic Fmoc groups of adjacent molecules. rsc.org Simulations of this compound would likely show that the molecules arrange to maximize these favorable stacking interactions, forming clusters or proto-fibrillar structures. nih.gov
These simulations also provide insights into the conformational state of the dipeptide backbone itself. The aggregation driven by the Fmoc groups can influence the dihedral angles (φ, ψ) of the methionine and glycine residues, potentially favoring certain secondary structures or restricting conformational freedom. nih.gov Furthermore, by calculating properties like the solvent-accessible surface area (SASA), MD simulations can quantify the extent of aggregation; a decrease in SASA over time indicates that the molecules are clustering together, reducing their exposure to the solvent. rsc.org This information is crucial, as on-resin aggregation is a major cause of incomplete reactions and difficult purifications in SPPS. sigmaaldrich.com
Analytical and Characterization Techniques for Research on Fmoc Met Gly Oh
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both verifying the purity of Fmoc-Met-Gly-OH and for its isolation from reaction mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Development for Dipeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides like this compound. tec5usa.comacs.org Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (often C8 or C18) and a polar mobile phase. acs.orgtandfonline.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
For dipeptide analysis, gradient elution is frequently employed, where the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724), is varied over time to achieve optimal separation. google.comrenyi.hu The inclusion of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase is standard practice to improve peak shape and resolution. phenomenex.com Detection is commonly performed using a UV detector, as the Fmoc group exhibits strong absorbance. google.com
The development of HPLC methods for dipeptides involves optimizing several parameters to achieve high resolution and sensitivity. mdpi.com This includes the choice of stationary phase, mobile phase composition and gradient, and detector settings. researchgate.net For instance, a typical analytical run might use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). thieme-connect.com The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. tec5usa.com Purity levels of ≥98.0% are often required for peptide synthesis applications. sigmaaldrich.comglentham.com
Table 1: Typical HPLC Parameters for Dipeptide Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C8 or C18 | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% TFA | Polar component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute compounds |
| Gradient | Linear gradient (e.g., 5% to 95% B) | To elute compounds with varying polarities |
| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time |
| Detection | UV at 210-280 nm | To detect the peptide backbone and Fmoc group |
Advanced Purification Strategies (e.g., Preparative RP-HPLC)
When impurities are present in a synthesized batch of this compound, preparative reversed-phase HPLC (preparative RP-HPLC) is the method of choice for purification. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. thieme-connect.com
The goal of preparative RP-HPLC is to isolate the peak corresponding to this compound from impurity peaks. thieme-connect.com The conditions developed during analytical HPLC are often scaled up for preparative separations. renyi.hu Fractions are collected as they elute from the column, and those containing the pure product are identified, typically by analytical HPLC, before being combined and lyophilized to yield the purified dipeptide. This method is highly effective in removing closely related impurities, such as deletion sequences or byproducts from the coupling reaction. thieme-connect.com
Spectroscopic Approaches for Structural and Mechanistic Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for studying its behavior in various chemical environments. These methods rely on the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. genscript.com For peptides, NMR can confirm the sequence of amino acids and provide insights into their three-dimensional conformation.
Isotopic labeling, where atoms like carbon (¹³C) and nitrogen (¹⁵N) are introduced into the molecule, significantly enhances the utility of NMR for studying peptides. genscript.comsigmaaldrich.com While direct NMR studies on this compound are not extensively detailed in readily available literature, the principles of isotopic labeling are broadly applicable. researchgate.net By synthesizing this compound with ¹³C and/or ¹⁵N-labeled methionine or glycine (B1666218), specific signals in the NMR spectrum can be enhanced and assigned. This allows for unambiguous confirmation of the connectivity of the atoms within the dipeptide. Furthermore, advanced NMR experiments on isotopically labeled samples can reveal through-bond and through-space correlations, providing a complete picture of the molecular structure. genscript.comsigmaaldrich.com The use of stable isotopes is crucial in structural biology and drug discovery for elucidating protein-ligand interactions and protein dynamics. genscript.comresearchgate.net
Table 2: Common Isotopes Used in Peptide NMR
| Isotope | Natural Abundance | Utility in NMR |
| ¹H | 99.98% | Provides basic structural information, but spectra can be complex. |
| ¹³C | 1.1% | Labeling allows for detailed analysis of the carbon backbone and side chains. sigmaaldrich.com |
| ¹⁵N | 0.37% | Labeling helps in tracing the peptide backbone and studying amide proton exchange. sigmaaldrich.com |
| ²H (Deuterium) | 0.015% | Used to simplify ¹H spectra by replacing protons at specific positions. researchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and assessing its purity. biotage.comresearchgate.net Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptides as they minimize fragmentation, allowing for the detection of the intact molecular ion. biotage.comcreative-proteomics.com
In ESI-MS, the dipeptide is ionized directly from solution, often producing multiply charged ions. biotage.com The resulting mass-to-charge (m/z) spectrum allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and help identify impurities. waters.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity analysis, where the mass of each eluting peak can be determined. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the dipeptide ion, and the resulting fragmentation pattern can be used to confirm the amino acid sequence. creative-proteomics.comnih.gov
Table 3: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Calculated Molecular Weight | Ionization Mode | Observed m/z |
| This compound | C₂₂H₂₄N₂O₅S | 428.14 | ESI+ | [M+H]⁺ = 429.15 |
UV-Visible Spectroscopy for Fmoc Group Quantification and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a straightforward yet powerful technique used to quantify the Fmoc group and monitor reactions in peptide synthesis. vapourtec.com The fluorenyl moiety of the Fmoc group has a strong characteristic absorbance in the UV region. tec5usa.com
This property is widely exploited to determine the loading of the first Fmoc-amino acid onto a solid support resin during solid-phase peptide synthesis (SPPS). rsc.orgnih.gov The Fmoc group is cleaved from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.demdpi.com The resulting piperidine-dibenzofulvene adduct has a distinct UV absorbance maximum around 301 nm. iris-biotech.demdpi.com By measuring the absorbance of the cleavage solution and applying the Beer-Lambert law, the amount of Fmoc group, and thus the resin loading, can be accurately calculated. rsc.org This method is also used to monitor the completion of the deprotection step during each cycle of SPPS. iris-biotech.de
Table 4: UV-Vis Data for Fmoc Group Quantification
| Chromophore | Wavelength (λmax) | Molar Extinction Coefficient (ε) in DMF | Application |
| Piperidine-dibenzofulvene adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ rsc.org | Quantification of resin loading and monitoring Fmoc deprotection |
| Piperidine-dibenzofulvene adduct | ~289 nm | ~5800-6089 M⁻¹cm⁻¹ mdpi.com | Alternative wavelength for quantification |
Other Advanced Characterization Methods in Specific Applications
In the research and analysis of peptides, specific advanced characterization methods are employed to understand their structural and chemical properties, particularly in specialized applications like surface science and material functionalization. For the dipeptide this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform Infrared Spectroscopy (FTIR) provide invaluable data regarding its behavior when adsorbed onto surfaces and the integrity of its functional groups.
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. uprm.educnrs.fr The method is based on the photoelectric effect, where an X-ray beam irradiates a sample, causing the emission of core-level electrons. uprm.edu The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. uprm.edu Furthermore, subtle shifts in these binding energies, known as "chemical shifts," provide detailed information about the oxidation state and local chemical environment of the atoms. uprm.educnrs.fr This makes XPS an ideal tool for analyzing the adsorption of molecules like this compound onto various substrates.
In studies involving similar compounds, such as the attachment of Fmoc-Glycine (Fmoc-Gly-OH) to core-shell nanostructures (e.g., TiO₂@SiO₂), XPS is used to confirm the success of surface modification. nih.govresearchgate.net The analysis of the surface post-modification reveals the presence of elements and chemical bonds associated with the peptide.
Detailed research findings from XPS analysis on surfaces modified with the analogous compound Fmoc-Gly-OH demonstrate the utility of this technique. nih.gov High-resolution spectra are recorded for key elements. The C 1s spectrum is deconvoluted to show multiple components corresponding to the different types of carbon atoms in the molecule: C-C/C-H bonds from the fluorenyl group, C-N from the peptide backbone, and C=O from the amide and carboxyl groups. The N 1s spectrum confirms the presence of nitrogen in the amide linkage, and the O 1s spectrum shows components for the carbonyl and hydroxyl oxygen atoms. The presence and binding energies of these peaks serve as definitive evidence of the molecule's successful adsorption and covalent attachment to the surface. nih.govresearchgate.net
Table 1: Representative XPS Data for a Surface Modified with an Fmoc-Amino Acid Moiety This table shows typical binding energy values observed in the XPS analysis of a surface functionalized with Fmoc-Gly-OH, a close analogue to this compound. The data confirms the presence of the characteristic chemical groups. nih.govresearchgate.net
| Core Level | Binding Energy (eV) | Corresponding Functional Group/Bond |
| C 1s | ~285.0 | C-C, C-H (Fmoc group, aliphatic chain) |
| ~286.1 | C-N (Amide bond) | |
| ~288.7 | O=C-O (Carboxyl group) / N-C=O (Amide) | |
| N 1s | ~400.0 | C-N-H (Amide bond) |
| O 1s | ~531.6 | C=O (Carbonyl in amide and carboxyl) |
| ~533.0 | C-OH (Carboxyl group) |
Data is based on studies of Fmoc-Gly-OH functionalized surfaces as a proxy for this compound.
Fourier-transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier-transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify the functional groups present in a molecule. troindia.inumich.edu The method works on the principle that chemical bonds vibrate at specific frequencies. umich.edu When a sample is exposed to infrared radiation, it absorbs the energy at frequencies that correspond to the vibrational frequencies of its bonds. troindia.in An FTIR spectrometer measures this absorption and produces a spectrum that acts as a unique molecular "fingerprint," with specific peaks corresponding to distinct functional groups. umich.edu
For a peptide like this compound, FTIR analysis is crucial for confirming its chemical structure and integrity. The spectrum will exhibit characteristic absorption bands that correspond to the vibrations of its key functional groups: the Fmoc protecting group, the peptide (amide) bond, and the terminal carboxylic acid.
In research on related Fmoc-protected amino acids and peptides, FTIR is a standard method for characterization. nih.govresearchgate.netresearchgate.net The analysis confirms the presence of critical structural features. For instance, the spectrum of an Fmoc-dipeptide would be expected to show:
Amide A Band: Located around 3300 cm⁻¹, this band arises from N-H stretching vibrations in the amide group. clemson.edu
Amide I Band: Found between 1600 and 1700 cm⁻¹, this is one of the most important bands for peptide secondary structure analysis and is primarily due to C=O stretching vibrations in the amide backbone. clemson.edu
Amide II Band: Typically appearing between 1500 and 1600 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. clemson.edu
Fmoc Group Bands: The aromatic fluorenyl group gives rise to characteristic C-H stretching bands around 3100-3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.
Carboxylic Acid Bands: A broad O-H stretch from the carboxylic acid group can be observed from 3300 to 2500 cm⁻¹. The C=O stretch of the carboxylic acid typically appears around 1700-1760 cm⁻¹.
Table 2: Key FTIR Absorption Bands for Characterization of an Fmoc-Dipeptide This table outlines the significant infrared absorption bands expected for a compound like this compound, based on established data for peptides and Fmoc-derivatives. nih.govclemson.eduresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |
| ~3300 | N-H Stretch | Amide (Peptide Bond) |
| 3300 - 2500 | O-H Stretch (Broad) | Carboxylic Acid |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1650 | C=O Stretch (Amide I) | Amide (Peptide Bond) |
| ~1540 | N-H Bend, C-N Stretch (Amide II) | Amide (Peptide Bond) |
| ~1450 | C=C Stretch | Aromatic (Fmoc Group) |
| ~740-760 | C-H Out-of-Plane Bend | Aromatic (Fmoc Group) |
These wavenumbers are representative and can shift based on the molecule's specific environment, and secondary structure.
Applications of Fmoc Met Gly Oh As a Core Building Block in Advanced Chemical Biology and Materials Research
Design and Synthesis of Bioactive Peptides Featuring Met-Gly Motifs
The Met-Gly dipeptide sequence is found in various naturally occurring proteins and can be a critical component of bioactive peptides. Fmoc-Met-Gly-OH provides a convenient and efficient means to incorporate this motif into synthetic peptide structures.
The development of peptide-based therapeutics is a rapidly growing field, and this compound is a valuable tool for medicinal chemists. chemimpex.comfengchengroup.com The incorporation of the Met-Gly motif can influence the pharmacological properties of a peptide, such as its binding affinity to a target receptor, its stability, and its pharmacokinetic profile. Researchers utilize this building block to construct peptide-based drugs with tailored biological activities. chemimpex.comvwr.com The ability to precisely control the peptide sequence through SPPS allows for the systematic modification of therapeutic candidates to optimize their efficacy and specificity. chemimpex.com
| Application Area | Role of this compound |
| Therapeutic Peptides | Serves as a key building block in the solid-phase synthesis of peptide-based drug candidates. chemimpex.comfengchengroup.com |
| Drug Development | Enables the creation of peptides with specific biological activities for targeting diseases. chemimpex.comfengchengroup.com |
Understanding protein-protein interactions (PPIs) is fundamental to cell biology and drug discovery. Peptide-based probes are valuable tools for studying these interactions. This compound can be used in the synthesis of peptides designed to mimic one of the binding partners in a PPI. chemimpex.comnih.gov These synthetic peptides can be used in various assays, such as affinity pull-downs or fluorescence polarization, to identify and characterize PPIs. nih.gov The methionine residue, in particular, can be a site for specific chemical modifications, such as the introduction of photo-crosslinkers, which can be used to covalently trap interacting proteins for further analysis. iris-biotech.de
| Research Area | Application of this compound |
| Protein-Protein Interactions | Synthesis of peptide probes to study and identify interactions between proteins. chemimpex.comnih.gov |
| Photo-crosslinking | The methionine residue can be a site for introducing photo-reactive groups to trap binding partners. iris-biotech.de |
Peptide-based vaccines represent a promising approach to immunization, offering advantages in terms of safety and specificity over traditional vaccines. mdpi.commdpi.com These vaccines are composed of short peptides, known as epitopes, that can elicit a specific immune response. This compound is employed in the solid-phase synthesis of these antigenic peptides. researchgate.net The Met-Gly motif may be part of a larger T-cell or B-cell epitope. The ability to chemically synthesize these epitopes with high purity allows for the creation of well-defined vaccine candidates. researchgate.netekb.eg Multi-epitope vaccines, where different peptide epitopes are linked together, can also be constructed using Fmoc-amino acid chemistry to broaden the immune response. plos.org
Development of Peptide-Based Probes for Protein-Protein Interactions
Role in Peptide Mimetics and Constrained Peptide Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as increased stability and oral bioavailability. This compound can be a starting point for the synthesis of peptidomimetics where the Met-Gly dipeptide is part of the mimicked structure.
Collagen, the most abundant protein in animals, is characterized by a repeating Gly-X-Y tripeptide sequence, where X and Y are often proline and hydroxyproline, respectively. researchgate.netnih.gov Synthetic collagen model peptides (CMPs) are used to study the structure, stability, and folding of the collagen triple helix. ethz.ch While the canonical sequence is well-studied, researchers also investigate the effects of other amino acids on collagen stability. Fmoc-protected tripeptides are often used as building blocks for the synthesis of CMPs. thieme-connect.comthieme-connect.com Although not a canonical component, the incorporation of a Met-Gly sequence using this compound could be used to probe the effects of this dipeptide on the structure and stability of the collagen triple helix.
Bioconjugation Strategies Employing this compound
Bioconjugation is the process of chemically linking two biomolecules, or a biomolecule and a synthetic molecule. rsc.org this compound can be incorporated into peptides that are destined for bioconjugation. chemimpex.com The methionine residue contains a thioether side chain which, while generally less reactive than a cysteine thiol, can be targeted for specific chemical modifications under certain conditions. chemrxiv.org More commonly, the N-terminus of the dipeptide, after removal of the Fmoc group, or the C-terminus can be used as a handle for conjugation to other molecules, such as fluorescent dyes, drug molecules, or polymers. nih.gov This allows for the creation of multifunctional molecules with combined properties, such as targeted drug delivery systems or diagnostic imaging agents. d-nb.info
Development of Antibody-Drug Conjugate (ADC) Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. medchemexpress.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. Peptide linkers are frequently employed because they can be designed to be cleaved by proteases that are overexpressed in the tumor microenvironment, ensuring targeted drug release.
The synthesis of these peptide linkers often relies on Fmoc-based solid-phase peptide synthesis, where building blocks like Fmoc-dipeptides are sequentially coupled to create a specific cleavage sequence. While dipeptides such as Val-Cit and tetrapeptides like Gly-Gly-Phe-Gly are well-established in approved ADCs, the exploration of novel peptide sequences is an active area of research to develop linkers with improved properties. medchemexpress.com
| Linker Component | Role in ADC | Example Sequence | Synthetic Precursor Example |
|---|---|---|---|
| Cleavable Peptide | Enzyme-specific release of payload in tumor microenvironment. | -Val-Cit- | Fmoc-Val-Cit-PAB-PNP medchemexpress.com |
| Cleavable Peptide | Ensures stability in circulation and targeted release. | -Gly-Gly-Phe-Gly- | Fmoc-GGFG-OH |
| Novel Cleavable Peptide | Potential for new release mechanisms and improved specificity. | -Met-Gly- | This compound |
Synthesis of Dextran-Peptide Conjugates for Drug Delivery
Dextran (B179266), a biocompatible and biodegradable polysaccharide, is widely used as a polymeric carrier for drug delivery systems. nih.govfrontiersin.org Conjugating drugs to dextran via a peptide linker can enhance drug solubility, prolong circulation time, and enable targeted release at the site of action. nih.gov The design of these dextran-peptide conjugates often employs Fmoc solid-phase peptide synthesis to build the linker. nih.govfrontiersin.org
The synthesis process typically begins with a resin support, such as Fmoc-Gly-Wang resin. nih.gov Using standard Fmoc chemistry, protected amino acids are sequentially coupled to build the desired peptide sequence. This compound can be utilized as a dipeptide building block in this process to introduce the Met-Gly motif into the linker. After the full peptide is assembled, the terminal Fmoc group is removed, and a drug molecule (or a derivative) is conjugated to the peptide's free N-terminus. nih.gov Finally, the entire peptide-drug conjugate is cleaved from the resin and covalently attached to the dextran polymer. nih.govfrontiersin.org The resulting dextran-peptide-drug conjugate is designed so that the peptide linker can be cleaved by specific enzymes, such as those found in lysosomes, to release the active drug inside the target cells. nih.gov
Enzymatic Studies and Substrate Design with this compound Derivatives
Investigation of Enzyme Kinetics and Specificity
This compound is an essential starting material for the synthesis of peptide substrates used to investigate the kinetics and specificity of proteases, particularly methionine aminopeptidases (MetAPs). nih.gov MetAPs are enzymes that specifically cleave the initiator methionine from newly synthesized proteins, a crucial step in protein maturation. nih.gov The efficiency of this cleavage is highly dependent on the identity of the amino acid residue at the second position (P1'). nih.gov
To study this, researchers synthesize a library of peptide substrates, often with a fluorogenic or chromogenic reporter group. Using this compound, a peptide such as Met-Gly-X-Y-Z... can be synthesized. The cleavage of the N-terminal methionine from this substrate by a MetAP can be monitored over time to determine key kinetic parameters.
The Michaelis-Menten model is typically used to analyze the enzyme kinetics. mdpi.com By measuring the initial reaction velocity (V₀) at various substrate concentrations [S], the maximum velocity (Vmax) and the Michaelis constant (Kₘ) can be determined. mdpi.com Kₘ represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. The specificity constant (kcat/Kₘ) is the ultimate measure of an enzyme's catalytic efficiency and substrate preference. mdpi.com Studies have shown that MetAPs from various organisms efficiently process substrates where the P1' residue is small, such as Glycine (B1666218) or Alanine. nih.gov Therefore, peptides derived from this compound are expected to be effective substrates for characterizing MetAP activity.
| Enzyme | Peptide Substrate Motif | Kinetic Parameter | Significance |
|---|---|---|---|
| Methionine Aminopeptidase (MetAP) | Met-Gly- | Kₘ (Michaelis Constant) | Measures affinity of enzyme for the substrate. nih.govmdpi.com |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. mdpi.com | ||
| kcat/Kₘ (Specificity Constant) | Represents the overall catalytic efficiency and substrate specificity. mdpi.com |
Design of Enzymatically Degradable Peptide Constructs
The ability to create materials that degrade in response to specific biological cues is a cornerstone of modern biomaterials science. nih.gov Enzymatically degradable constructs, such as hydrogels or drug delivery systems, are designed with peptide crosslinkers that can be selectively cleaved by enzymes present in a target physiological environment, such as matrix metalloproteinases (MMPs) in diseased tissue. nih.govutoronto.ca
This compound serves as a key building block for incorporating an enzyme-sensitive Met-Gly linkage into these constructs. The synthesis of such materials often involves creating peptide crosslinkers using Fmoc-SPPS. nih.govnih.gov For example, a peptide crosslinker could be designed with the Met-Gly sequence flanked by other amino acids to optimize its recognition and cleavage by a target protease like MetAP. nih.gov These peptide crosslinkers can then be used to form hydrogels through polymerization reactions, such as thiol-ene chemistry, where cysteine residues at the ends of the peptide react with functionalized polymers like PEG-norbornene. nih.gov The resulting hydrogel is stable in physiological buffer but will degrade and release its encapsulated cargo (e.g., therapeutic peptides or cells) upon exposure to the specific enzyme that cleaves the Met-Gly bond. nih.govutoronto.ca This approach allows for the development of "smart" biomaterials that respond dynamically to the local cellular environment. utoronto.ca
Integration into Supramolecular Assemblies and Biomaterials
Fmoc-Amino Acid Based Hydrogels Research
Low molecular weight hydrogelators (LMWGs), particularly those based on Fmoc-protected amino acids and dipeptides, have garnered significant interest for their ability to self-assemble into nanofibrous networks that entrap water, forming hydrogels. rsc.orgmdpi.comrsc.org These supramolecular hydrogels are valuable for applications in tissue engineering, cell culture, and drug delivery. beilstein-journals.orgnih.gov The self-assembly process is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.comresearchgate.net
Research has shown that single Fmoc-amino acids, including Fmoc-Methionine (Fmoc-Met) and Fmoc-Glycine (Fmoc-Gly), can act as effective hydrogelators. mdpi.commdpi.com The properties of the resulting hydrogel, such as its mechanical stiffness (often measured by the storage modulus, G'), are highly dependent on the specific amino acid side chain and the conditions used for gelation, such as a pH switch or temperature change. mdpi.comrsc.org
This compound, as a dipeptide derivative, is a prime candidate for the formation of such supramolecular hydrogels. It combines the gelation-promoting Fmoc group with a dipeptide unit that influences the packing and properties of the resulting fibers. The methionine side chain can introduce additional hydrophobic interactions, while the flexible glycine residue can affect the hydrogen bonding network. It is hypothesized that this compound would self-assemble into fibrous structures, creating hydrogels with unique mechanical and biological properties, potentially mimicking features of the extracellular matrix. rsc.org The co-assembly of this compound with other Fmoc-amino acids or peptides could also be used to tune the hydrogel's characteristics for specific applications. mdpi.com
Interfacial Crystallization Studies of Peptide Analogues
The self-assembly of peptides and their analogues at interfaces is a burgeoning field in materials science, leading to the formation of highly ordered two-dimensional (2D) structures. A key phenomenon in this area is interfacial crystallization (IFC), where molecules organize into crystalline sheets at liquid-liquid or air-liquid interfaces. acs.orgresearchgate.net While direct studies on the interfacial crystallization of this compound are not extensively documented in publicly available research, a significant body of work on analogous short-chain peptides and N-substituted glycine "peptoid" monomers provides a strong basis for understanding its potential behavior. acs.orgresearchgate.net
Research has demonstrated that both chiral amino acid amides and achiral peptoid amide monomers can undergo IFC, forming membrane-like crystalline sheets. acs.orgresearchgate.net This process is a novel co-assembly driven by interactions between halide ions and the C-terminal amide monomers. acs.org The resulting structures are distinct in both their morphology and internal arrangement from crystals formed in bulk solution. acs.org The formation of these interfacial structures is governed by a delicate balance of hydrophobic side chain interactions, interfacial ion migration, and coordination, which results in the creation of alternating hydrophobic and ionic internal layers. acs.org
The fluorenylmethoxycarbonyl (Fmoc) group, a bulky aromatic moiety, plays a significant role in directing the assembly of these peptide-based structures. researchgate.net However, studies on Fmoc-aliphatic amino acids have shown that the nature of the amino acid side chain is also a critical factor. For instance, in a mixed water/THF solvent system, only Fmoc-Alanine (Fmoc-A) formed crystals, suggesting that larger aliphatic side chains can compete with and disrupt the assembly directed by the Fmoc group. researchgate.net This highlights the subtle interplay between different molecular components in controlling crystallization.
The structural characteristics of this compound, with its flexible glycine residue and the methionine side chain containing a thioether group, suggest a propensity for unique interfacial behavior. The flexibility of the glycine can facilitate the necessary conformational adjustments for packing into a crystal lattice, a feature often utilized in peptide design. smolecule.com The methionine residue introduces a degree of hydrophobicity and the potential for specific interactions involving the sulfur atom, which could influence the packing and stability of the interfacial assembly.
Detailed research into analogous systems provides insights into the potential structural organization of this compound at interfaces. The table below summarizes key findings from studies on similar peptide analogues, which can be extrapolated to predict the behavior of this compound.
| Peptide Analogue | Key Findings in Interfacial Assembly | Potential Implications for this compound |
| Peptoid Monomer Amides | Form interface-spanning crystalline sheets through a process termed interfacial crystallization (IFC) at liquid interfaces. acs.org | The dipeptide nature of this compound, with its peptide backbone, suggests it could also undergo IFC, potentially forming stable 2D materials at interfaces. |
| Amino Acid Amides | Co-assemble with halide ions at interfaces to form crystalline sheets with alternating hydrophobic and ionic layers. acs.org | The presence of the peptide backbone and the potential for ionic interactions suggest a similar mechanism of layered assembly for this compound. |
| Fmoc-Alanine (Fmoc-A) | Forms crystals in mixed water/THF, while other Fmoc-aliphatic amino acids with larger side chains do not, indicating a delicate balance of interactions. researchgate.net | The size and nature of the methionine side chain in this compound would be a critical determinant of its ability to form ordered interfacial structures. |
| Acetyl-FF Peptoid Analogue | Can form either stacked nanosheet plates or crystalline needles depending on the solvent conditions (kinetic vs. thermodynamic assembly). acs.org | The crystallization behavior of this compound at an interface is likely to be highly sensitive to solvent environment and the method of preparation. |
The techniques used to study these phenomena include a comprehensive suite of characterization methods such as atomic force microscopy (AFM), Fourier-transform infrared spectroscopy (FT-IR), time-of-flight secondary ion mass spectrometry (TOF-SIMS), and X-ray crystallography, complemented by quantum mechanical calculations and molecular dynamics simulations. researchgate.net These methods would be essential for elucidating the precise structure and formation mechanism of any interfacial crystals formed by this compound. Such research would contribute to the rational design of novel 2D supramolecular materials with potential applications in creating specialized barriers and functional surfaces. researchgate.net
Challenges and Future Directions in Fmoc Met Gly Oh Research
Overcoming Epimerization and Racemization Issues in Complex Syntheses
Epimerization and racemization are significant hurdles in peptide synthesis, potentially leading to a heterogeneous mixture of stereoisomers with diminished or altered biological activity. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can occur during both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). mdpi.com
Mechanisms of Racemization:
Enolization: Under basic conditions, such as those present during coupling or Fmoc deprotection, the α-proton of an amino acid can be abstracted, leading to the formation of an enolate intermediate. mdpi.com Reprotonation of this planar intermediate can result in a mixture of L- and D-isomers.
Oxazolone (B7731731) Formation: The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position, and its removal can lead to racemization.
Amino acids with electron-withdrawing groups or those that are sterically hindered are particularly susceptible to racemization. While Glycine (B1666218) in the Met-Gly dipeptide is achiral and thus not subject to racemization, the preceding methionine (Met) residue can be vulnerable, especially during segment condensation or in syntheses involving prolonged exposure to basic conditions.
Strategies to Minimize Racemization:
Coupling Reagents: The choice of coupling reagent is critical. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) can suppress racemization by minimizing the lifetime of reactive intermediates. peptide.comnih.gov
Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of base, is essential. Non-basic conditions, when feasible, can significantly reduce the risk of epimerization. mdpi.com
Protecting Groups: The use of urethane-based protecting groups like Fmoc is designed to suppress racemization during the activation and coupling phases. nih.gov
Table 1: Factors Influencing Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Mitigation Strategies |
| Base | Promotes enolization and oxazolone formation. mdpi.com | Use of weaker bases, non-basic coupling conditions. mdpi.com |
| Coupling Reagent | Can lead to highly reactive intermediates prone to racemization. | Use of additives like HOBt or Oxyma. peptide.comnih.gov |
| Temperature | Higher temperatures can increase the rate of racemization. | Perform couplings at lower temperatures when possible. |
| Amino Acid Structure | Steric hindrance and electron-withdrawing groups increase susceptibility. | Careful selection of coupling strategies for sensitive residues. |
Addressing Methionine Oxidation in Peptide Synthesis and Storage
The thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). iris-biotech.debiotage.com This oxidation can occur during synthesis, purification, and storage, and it introduces a chiral center at the sulfur atom, resulting in a mixture of diastereomers. iris-biotech.de
Causes of Methionine Oxidation:
Reagents: Oxidizing agents present in reagents or formed during the synthesis process can lead to oxidation.
Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of acid, can cause oxidation. iris-biotech.de
Cleavage Cocktails: The strong acidic conditions used for cleavage from the resin support can promote oxidation. biotage.comug.edu.pl
The position of the methionine residue in the peptide chain can influence its susceptibility to oxidation; residues closer to the C-terminus may have a higher degree of oxidation due to longer exposure times. iris-biotech.de
Strategies to Prevent and Reverse Methionine Oxidation:
Use of Scavengers: During cleavage, scavengers such as dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH₄I) can be added to the cleavage cocktail to reduce or prevent the formation of methionine sulfoxide. biotage.com
Inert Atmosphere: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen. biotage.com
Use of Methionine Sulfoxide: In cases where oxidation is difficult to prevent, Fmoc-Met(O)-OH can be used directly in the synthesis. This ensures a uniform product that can be purified and subsequently reduced back to methionine. peptide.com
Reduction of Methionine Sulfoxide: Oxidized methionine residues can often be reduced back to methionine using reagents like dithiothreitol (B142953) (DTT) or N-mercaptoacetamide. thermofisher.comiris-biotech.de
Table 2: Common Strategies for Managing Methionine Oxidation
| Strategy | Description | Reference |
| Scavengers in Cleavage Cocktail | Addition of reagents like DMS and NH₄I to the TFA cleavage mixture. | biotage.com |
| Inert Atmosphere Synthesis | Conducting the synthesis under nitrogen or argon to limit oxygen exposure. | biotage.com |
| Use of Fmoc-Met(O)-OH | Incorporation of the oxidized form directly into the peptide chain for uniformity. | peptide.com |
| Post-synthesis Reduction | Treatment of the purified peptide with reducing agents like DTT. | thermofisher.comiris-biotech.de |
Development of Novel Protecting Group Strategies for Met-Gly Dipeptides
The standard Fmoc/tBu strategy in SPPS relies on the orthogonality of the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. ub.edu While methionine is often used without side-chain protection in this strategy, the development of novel protecting groups is an active area of research aimed at addressing issues like aggregation and difficult sequences. ug.edu.plresearchgate.net
Backbone Protection: To overcome aggregation, which can lead to incomplete coupling and deprotection, backbone protection strategies have been developed. These involve the reversible modification of the amide backbone to disrupt intermolecular hydrogen bonding. rsc.org
Pseudoprolines: Dipeptides containing serine or threonine can be introduced as pseudoproline units, which induce a kink in the peptide chain and improve solvation. rsc.org
(Dmb)Gly and (Hmb)Gly: For glycine-containing sequences like Met-Gly, the use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine can be highly effective in preventing aggregation. sigmaaldrich.com These are introduced as dipeptide building blocks, for example, Fmoc-Met-(Dmb)Gly-OH.
Novel Nα-Protecting Groups: While Fmoc is the dominant Nα-protecting group, research continues into alternatives that may offer advantages in specific contexts, such as improved solubility or different deprotection conditions.
Orthogonal Protecting Groups: The development of protecting groups that can be removed under conditions independent of both acidolysis and basolysis expands the toolkit for synthesizing complex peptides, including cyclic and modified peptides. karger.com
Expanding the Scope of Automated Synthesis for Fmoc-Met-Gly-OH-Containing Peptides
Automation has revolutionized SPPS, enabling the efficient synthesis of long and complex peptides. nih.gov However, challenges remain, particularly for "difficult sequences" that are prone to aggregation. rsc.org
Automated Backbone Protection: Recent advancements have focused on automating the introduction of backbone protection. This allows for the synthesis of previously intractable peptides by mitigating aggregation-related problems in a fully automated fashion. rsc.org
Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling and deprotection steps, potentially reducing side reactions like racemization by shortening reaction times. However, it can also increase the risk of racemization for sensitive residues if not carefully controlled. nih.gov
Challenges in Automation:
Difficult Sequences: Peptides rich in hydrophobic residues or with a tendency to form secondary structures on the resin can lead to incomplete reactions. rsc.org
Post-Synthetic Modifications: The automation of post-synthetic modifications, such as thioester formation for native chemical ligation, remains a challenge, although new methods are being developed. nih.govrsc.org
Advancements in In Situ Monitoring and Real-Time Control of this compound Reactions
Real-time monitoring of SPPS reactions is crucial for optimizing synthesis protocols, ensuring complete reactions, and minimizing side products. Traditional methods often rely on endpoint analysis, but in situ techniques provide immediate feedback.
UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This property is widely used in automated synthesizers to monitor the completion of the deprotection step. nih.gov
Colorimetric Monitoring: Recently, computer vision has emerged as a novel, non-invasive method for monitoring SPPS. By tracking color changes in the reaction mixture, it is possible to follow the progress of amide bond formation and optimize coupling times. researchgate.net This technique has the potential to significantly reduce synthesis time and solvent consumption.
In Situ Fmoc Removal Monitoring: Strategies for in situ Fmoc removal, where the deprotection agent is added directly to the coupling cocktail of the next step, are being developed to make SPPS more sustainable by reducing solvent waste. Real-time monitoring is essential for optimizing these "green" protocols. tandfonline.com
Fluorescence Spectroscopy: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Lifetime Correlation Spectroscopy (FLCS) are being used to study the self-assembly of Fmoc-dipeptides in real-time at the single-molecule level. researchgate.net While not a direct monitoring tool for synthesis, this provides fundamental insights into the behavior of these molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
